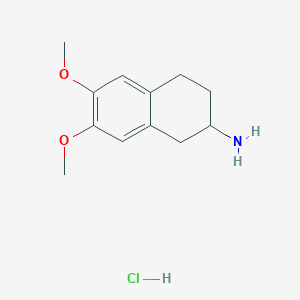

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride

描述

Structural Characterization of 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is characterized by a complex three-dimensional arrangement that encompasses both rigid aromatic and flexible aliphatic components. The free base form of this compound exhibits the molecular formula C₁₂H₁₇NO₂ with a molecular weight of 207.27 grams per mole, while the hydrochloride salt adds a hydrogen chloride unit to yield C₁₂H₁₈ClNO₂. The compound's IUPAC designation is 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine, reflecting its systematic nomenclature based on the tetrahydronaphthalene core structure.

The stereochemical configuration of this molecule presents interesting conformational considerations, particularly regarding the tetrahydronaphthalene ring system and the positioning of functional groups. Nuclear magnetic resonance studies and computational analyses of related tetrahydronaphthalene derivatives have demonstrated that these systems typically adopt half-chair conformations, with the cyclohexene ring exhibiting conformational flexibility. The presence of the amine group at the 2-position introduces additional stereochemical complexity, as this carbon center can exist in different spatial orientations relative to the aromatic ring system. Research has shown that tetrahydronaphthalene-based compounds with amine substituents can exhibit distinct conformational preferences depending on the substitution pattern and the chemical environment.

The InChI representation of the compound provides detailed connectivity information: InChI=1S/C12H17NO2/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2/h6-7,10H,3-5,13H2,1-2H3, while the corresponding InChIKey is OVSNYLXMTWOUKT-UHFFFAOYSA-N. The SMILES notation COC1=C(C=C2CC(CCC2=C1)N)OC further describes the molecular connectivity in a linear format. These structural descriptors confirm the presence of two methoxy groups attached to the aromatic ring system and an amine group located on the saturated portion of the tetrahydronaphthalene scaffold.

Tetrahydronaphthalene Core Structure Analysis

The tetrahydronaphthalene core structure represents the fundamental architectural framework of this compound, consisting of a benzene ring fused to a cyclohexene ring system. This bicyclic arrangement creates a partially saturated naphthalene derivative where positions 1, 2, 3, and 4 are fully saturated, while positions 5, 6, 7, and 8 retain their aromatic character. The tetrahydronaphthalene scaffold is also known by the common name tetralin, which has been extensively studied as a structural motif in medicinal chemistry applications.

Crystallographic and computational studies of tetrahydronaphthalene derivatives have revealed that the cyclohexene ring portion typically adopts a half-chair conformation, which represents an energetically favorable arrangement that minimizes steric interactions while maintaining optimal orbital overlap. The conformational behavior of the tetrahydronaphthalene core is influenced by the substitution pattern, with different substituents potentially stabilizing specific conformational states through steric or electronic effects. Research conducted on related tetrahydronaphthalene compounds has demonstrated that conformational preferences can significantly impact biological activity and binding affinity to molecular targets.

The aromatic portion of the tetrahydronaphthalene core maintains its planar geometry and electron delocalization characteristics, providing a stable foundation for the attachment of various functional groups. The numbering system for tetrahydronaphthalene follows conventional naphthalene nomenclature, with positions 1-4 corresponding to the saturated ring and positions 5-8 representing the aromatic ring. In the case of 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine, the amine functionality is positioned at carbon-2, which places it in the saturated portion of the molecule and allows for significant conformational flexibility around this stereogenic center.

The rigid nature of the tetrahydronaphthalene core structure provides several advantages in molecular design applications. First, the constrained ring system reduces the number of rotatable bonds compared to linear alkyl chains, leading to reduced conformational entropy and potentially enhanced binding selectivity. Second, the planar aromatic region can participate in π-π stacking interactions and other favorable intermolecular contacts. Third, the three-dimensional shape of the tetrahydronaphthalene scaffold provides a distinctive spatial arrangement that can complement specific binding sites in biological macromolecules.

Methoxy Group Substitution Patterns at C6/C7 Positions

The methoxy group substitution pattern at the 6 and 7 positions of the tetrahydronaphthalene core represents a critical structural feature that significantly influences the physicochemical properties and potential biological activities of this compound. These methoxy substituents are positioned on the aromatic ring portion of the molecule, specifically at carbons 6 and 7, creating a 1,2-dimethoxy substitution pattern on the benzene ring. This arrangement places the two methoxy groups in adjacent positions, which can lead to interesting electronic and steric interactions.

The presence of methoxy groups at positions 6 and 7 introduces significant electron-donating character to the aromatic ring system through both inductive and resonance effects. Methoxy groups are known to be strongly electron-donating substituents with Hammett sigma values of approximately -0.268 for the para position and -0.115 for the meta position. This electron donation can influence the electronic distribution throughout the tetrahydronaphthalene system and potentially affect the basicity of the amine group as well as the overall reactivity of the molecule. The 1,2-dimethoxy substitution pattern creates a particularly electron-rich region of the aromatic ring, which may be important for certain types of intermolecular interactions.

Structural analysis reveals that the methoxy groups adopt specific spatial orientations relative to the tetrahydronaphthalene plane. Each methoxy group consists of an oxygen atom directly bonded to the aromatic carbon, with a methyl group extending outward from the ring system. The C-O-C bond angles and the rotational preferences of the methyl groups are influenced by steric interactions with neighboring substituents and the overall molecular geometry. The proximity of the two methoxy groups at positions 6 and 7 can lead to weak attractive interactions between the oxygen atoms and the methyl groups, potentially stabilizing certain conformational states.

The chemical environment created by the 6,7-dimethoxy substitution pattern has important implications for the molecule's solubility characteristics and intermolecular interactions. Methoxy groups enhance the polarity of the aromatic ring system while simultaneously providing sites for hydrogen bonding interactions as hydrogen bond acceptors. The oxygen atoms in the methoxy groups possess lone pairs of electrons that can participate in various types of non-covalent interactions, including hydrogen bonding with suitable donor groups and coordination with metal centers. This dual nature of polarity and hydrogen bonding capability makes the 6,7-dimethoxy substitution pattern particularly valuable in medicinal chemistry applications.

Amine Protonation State in Hydrochloride Salt Formation

The amine protonation state in this compound represents a fundamental aspect of the compound's chemical behavior and stability characteristics. The transformation from the free base form to the hydrochloride salt involves protonation of the primary amine group at position 2, resulting in the formation of an ammonium cation that is balanced by a chloride anion. This salt formation process significantly alters the compound's physicochemical properties, including its solubility profile, crystalline structure, and chemical stability under various conditions.

The primary amine group in the free base form exhibits basic character due to the presence of a lone pair of electrons on the nitrogen atom, which can readily accept a proton from acidic species. The basicity of this amine group is influenced by several structural factors, including the electron-donating effects of the methoxy substituents on the aromatic ring and the conformational preferences of the tetrahydronaphthalene scaffold. Computational studies suggest that the predicted pKa value for similar 2-aminotetralin derivatives is approximately 10.50, indicating strong basic character. This high basicity facilitates protonation under mildly acidic conditions, making the formation of hydrochloride salts both thermodynamically favorable and kinetically accessible.

The formation of the hydrochloride salt involves the transfer of a proton from hydrogen chloride to the nitrogen atom of the amine group, creating a positively charged ammonium center. This protonation event fundamentally changes the electronic distribution around the nitrogen atom, eliminating the lone pair and creating a tetrahedral geometry around the nitrogen center. The molecular formula changes from C₁₂H₁₇NO₂ for the free base to C₁₂H₁₈ClNO₂ for the hydrochloride salt, with the addition of both a proton and a chloride counterion. The ionic nature of the resulting salt form typically leads to enhanced crystallinity and improved storage stability compared to the free base.

The hydrochloride salt formation also influences the compound's conformational behavior and intermolecular interactions. The positively charged ammonium group can participate in strong ionic interactions with the chloride anion, as well as hydrogen bonding interactions with other electron-rich species. These ionic and hydrogen bonding interactions often lead to well-defined crystal packing arrangements in the solid state, contributing to the enhanced stability and handling characteristics of hydrochloride salts. The salt formation can also affect the molecule's conformational preferences, as the charged nature of the ammonium group may stabilize certain spatial arrangements through favorable electrostatic interactions with other portions of the molecule or with neighboring molecules in the crystal lattice.

| Property | Free Base Form | Hydrochloride Salt Form |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ | C₁₂H₁₈ClNO₂ |

| Molecular Weight | 207.27 g/mol | 243.73 g/mol |

| CAS Registry Number | 67445-12-9 | 13917-16-3 |

| Amine Protonation State | Neutral (NH₂) | Protonated (NH₃⁺) |

| Counterion | None | Chloride (Cl⁻) |

| Typical Physical State | Variable | Crystalline solid |

| Solubility Profile | Moderate in organic solvents | Enhanced in polar solvents |

属性

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2;/h6-7,10H,3-5,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDJQUTVERCDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(CCC2=C1)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431214 | |

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13917-16-3 | |

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Conversion of Hydroxy to Tosylate Intermediate

- Procedure : The 3-hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene derivative is reacted with tosyl chloride in pyridine at ambient to mild heating conditions.

- Purpose : This step activates the hydroxy group by forming a tosylate, a superior leaving group for subsequent nucleophilic substitution.

- Example Conditions : Stirring the hydroxy compound with excess tosyl chloride in pyridine, followed by filtration and recrystallization from isopropanol to isolate the tosylate intermediate.

- Reference : Analogous procedures are described for related tetrahydrocarbazole compounds in patent US3959309A, where 3-tosyloxy derivatives are prepared similarly.

Amination via Nucleophilic Substitution

- Method : The tosylate intermediate undergoes nucleophilic substitution with an amine nucleophile (e.g., dimethylamine or ammonia).

- Conditions : Reaction typically conducted in a pressure vessel at elevated temperatures (90°C to 150°C) for extended periods (up to 20 hours) to ensure complete substitution.

- Outcome : Formation of the corresponding 2-amine derivative.

- Example : Reaction of 3-(p-toluenesulfonyloxy)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene with dimethylamine yields the 3-(dimethylamino)-6,7-dimethoxy derivative.

Reductive Amination Alternative

- Approach : Starting from 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-one, reductive amination with ammonia or amine sources in the presence of reducing agents (e.g., sodium cyanoborohydride) can be employed.

- Typical Conditions : Reaction in methanol at 60°C under inert atmosphere for 18 hours.

- Workup : Removal of solvent under reduced pressure, acidification with concentrated hydrochloric acid, extraction, basification, and isolation of the free amine.

- Reference : Similar reductive amination procedures are detailed in synthetic protocols involving tetrahydronaphthalene derivatives.

Formation of Hydrochloride Salt

- Process : The free base amine is treated with ethereal hydrogen chloride or concentrated hydrochloric acid to yield the hydrochloride salt.

- Isolation : The salt is typically recrystallized from isopropanol or similar solvents to obtain pure this compound.

- Physical Properties : Melting point around 174–176°C has been reported for the hydrochloride salt.

Summary Table of Preparation Steps

| Step No. | Intermediate/Compound | Reagents/Conditions | Notes/Outcome |

|---|---|---|---|

| 1 | 3-Hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene | Tosyl chloride, pyridine, room temp to mild heat | Formation of tosylate intermediate |

| 2 | Tosylate intermediate | Dimethylamine or ammonia, 90–150°C, 20 h | Amination via nucleophilic substitution |

| 3 | 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine (free base) | Reductive amination: sodium cyanoborohydride, methanol, 60°C, 18 h | Alternative amination method |

| 4 | Free base amine | Ethereal HCl or conc. HCl | Formation of hydrochloride salt, recrystallization |

Research Findings and Considerations

- The tosylation step is critical to activate the hydroxy group for substitution; incomplete tosylation reduces yields in amination.

- Elevated temperatures and sealed reaction vessels improve nucleophilic substitution efficiency.

- Reductive amination offers a milder alternative but requires careful control of reducing agent stoichiometry to avoid over-reduction.

- The hydrochloride salt form improves compound stability and facilitates purification.

- Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and melting point determination are essential for monitoring reaction progress and purity.

化学反应分析

Types of Reactions

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups in place of the methoxy groups.

科学研究应用

Cardioprotective Effects

Recent studies have indicated that 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride exhibits cardioprotective properties. Research demonstrated that this compound positively influences the contractile activity of cardiac muscle by modulating Na+/Ca2+-exchange mechanisms. Specifically, doses ranging from 5 μM to 100 μM showed a significant inotropic effect on rat heart papillary muscles .

Neuropharmacological Studies

This compound is also being investigated for its potential neuropharmacological applications. It has been associated with effects on neurotransmitter systems and may play a role in managing conditions such as depression and anxiety. The structural analogs of this compound have shown promise in modifying the activity of P-glycoprotein, which is crucial for drug absorption and distribution in the brain .

Cancer Research

In cancer pharmacotherapy, derivatives of this compound are being explored for their ability to enhance the efficacy of chemotherapeutic agents like doxorubicin. Studies have indicated that these compounds can sensitize cancer cells to chemotherapy by interacting with multidrug resistance proteins .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various derivatives have been synthesized to explore their biological activities further. These modifications often aim to enhance solubility and bioavailability while maintaining or improving pharmacological effects.

| Derivative | Biological Activity | Notes |

|---|---|---|

| Amides | Enhanced P-glycoprotein modulation | Effective in cancer cell lines |

| Esters | Stability in human plasma | Varying hydrolysis rates observed |

Case Study 1: Cardioprotective Mechanism

A study conducted on rat models evaluated the effects of different concentrations of this compound on cardiac function. The results indicated a dose-dependent improvement in cardiac contractility linked to alterations in calcium handling by cardiomyocytes .

Case Study 2: Chemosensitization in Cancer Therapy

In vitro studies using various cancer cell lines demonstrated that the administration of specific derivatives of this compound significantly increased the sensitivity of cells to doxorubicin. This was attributed to the inhibition of P-glycoprotein activity .

作用机制

The mechanism of action of 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy groups and the amine moiety play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.

相似化合物的比较

Structural Analogues and Positional Isomers

Key Compounds :

1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (7r): Structure: Features a phenyl substituent at position 1 and methoxy groups at 6 and 6. Activity: Exhibits −43% contractile smooth muscle activity compared to control, mimicking papaverine’s effects . Comparison: The phenyl group enhances activity compared to unsubstituted analogs, suggesting steric and electronic interactions influence receptor binding.

(S)-5-Methoxy-1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride (CAS 32940-15-1): Structure: Methoxy group at position 5 instead of 6 and 7.

N-Methyl-1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride :

- Structure : Methyl group on the amine nitrogen.

- Comparison : N-methylation reduces basicity and may decrease interaction with amine-sensitive receptors compared to the primary amine in the target compound .

Table 1: Structural and Pharmacological Comparison

*Estimated based on free base (C₁₂H₁₇NO₂, 207.27) + HCl.

Influence of Substituents on Activity

Methoxy Positioning :

- 6,7-Dimethoxy groups enhance electron density on the aromatic ring, improving interactions with adrenergic or dopaminergic receptors compared to 5-methoxy analogs .

- Evidence : 1-Phenyl-6,7-dimethoxy-THIQ (7r) showed significant smooth muscle relaxation (−43%), while 5-methoxy derivatives lacked comparable data .

Amine Position and Stereochemistry :

- The 2-amine position in the target compound differs from 1-amine derivatives (e.g., CAS 119999-69-8), which may alter receptor selectivity .

- Stereochemistry (e.g., (S)- vs. (R)-isomers) can drastically affect bioactivity, as seen in enantiomeric pairs like (R)-5-methoxy-THN-2-amine HCl (CAS 58349-15-8) .

Physicochemical Properties

- Solubility : Hydrochloride salts (common in all listed compounds) improve aqueous solubility, critical for in vivo applications .

生物活性

6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS Number: 13917-16-3) is a chemical compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H18ClNO2

- Molecular Weight : 243.73 g/mol

- Physical State : Solid (white to light yellow powder)

- Melting Point : Approximately 248 °C (decomposes) .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been studied for its effects on:

- Dopaminergic Activity : The compound exhibits affinity for dopamine receptors, suggesting potential applications in treating disorders related to dopamine dysregulation.

- Adrenergic Receptors : Research indicates that it may act as an alpha-adrenolytic agent, which could be beneficial in managing hypertension and other cardiovascular conditions .

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

- Alpha-Adrenolytic Activity :

- Neuroprotective Effects :

- Behavioral Studies :

Case Study 1: Cardiovascular Implications

In a controlled study involving beagle dogs with induced tachycardia, the administration of a derivative containing the 6,7-dimethoxy moiety resulted in a notable reduction in heart rate. This highlights its potential as a therapeutic agent for managing tachyarrhythmias .

Case Study 2: Neuropharmacological Effects

A study focusing on the neuropharmacological properties of similar compounds found that they could significantly reduce symptoms associated with anxiety and depression in rodent models. This suggests that 6,7-dimethoxy derivatives might also have anxiolytic properties .

Comparative Analysis

The following table summarizes key findings from various studies related to the biological activity of this compound.

常见问题

Q. What statistical frameworks are recommended for multi-parametric SAR analysis?

- Methodology : Multivariate regression (e.g., PLS-DA) correlates descriptors (logP, polar surface area) with activity. Cluster analysis groups analogs by efficacy (e.g., hierarchical clustering of EC₅₀ values). Open-source tools like KNIME or R-ChemmineR automate pattern recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。